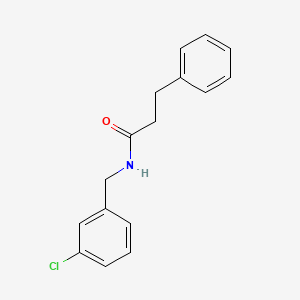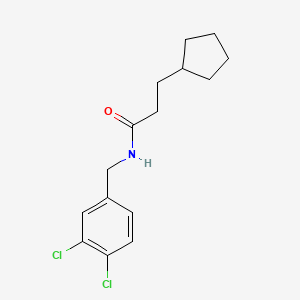![molecular formula C20H18N2OS B5786194 N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide](/img/structure/B5786194.png)
N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide, also known as MNAC, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MNAC is a member of the thiosemicarbazone family of compounds, which have been found to possess a wide range of biological activities, including antiviral, antibacterial, antifungal, anticancer, and antimalarial properties.
作用机制
The exact mechanism of action of N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide is not fully understood, but it is thought to involve the inhibition of key enzymes involved in viral replication and cancer cell proliferation. N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide has been shown to inhibit the activity of the RNA-dependent RNA polymerase of the hepatitis C virus, as well as the protease activity of the dengue virus. In cancer cells, N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide has been found to induce apoptosis by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of viral replication and cancer cell proliferation, as well as the induction of apoptosis in cancer cells. N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One advantage of N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide is its broad spectrum of biological activity, which makes it a promising candidate for the development of novel therapeutics. However, one limitation of N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
未来方向
There are several potential future directions for research on N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide. One area of interest is the development of N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide-based therapeutics for the treatment of viral infections, such as hepatitis C and dengue fever. Another area of research is the development of N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide-based anticancer agents, which could be used to treat a variety of cancer types. Additionally, further studies are needed to elucidate the exact mechanism of action of N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide and to optimize its pharmacokinetic properties for use in vivo.
合成方法
N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-acetylnaphthalene with thiosemicarbazide in the presence of acetic acid and sodium acetate. The resulting product is then treated with 2-bromo-1-methylbenzene to yield N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide.
科学研究应用
N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide has been the subject of numerous studies investigating its potential therapeutic applications. One area of research has focused on its antiviral activity, with studies demonstrating its ability to inhibit the replication of the hepatitis C virus and the dengue virus. N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide has also been found to possess anticancer properties, with studies showing its ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
属性
IUPAC Name |
N-[(2-methylphenyl)carbamothioyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-14-7-2-5-12-18(14)21-20(24)22-19(23)13-16-10-6-9-15-8-3-4-11-17(15)16/h2-12H,13H2,1H3,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYVUXNMZWUGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylphenyl)carbamothioyl]-2-naphthalen-1-ylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5786114.png)


![2-(1-piperidinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5786130.png)




![1-(4-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5786178.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-1-naphthalenesulfonamide](/img/structure/B5786182.png)


![2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5786211.png)
![4-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5786222.png)